molecular formula C12H14N4O3 B2863325 {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine CAS No. 790232-42-7

{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B2863325
CAS No.: 790232-42-7
M. Wt: 262.269
InChI Key: CXEYJPONPFPSDE-UHFFFAOYSA-N
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Description

The compound {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide to yield the oxadiazole .


Molecular Structure Analysis

The molecular structure of this compound includes functionalities such as carbonyl, nitro, and 1,3,4-oxadiazole (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . This reaction is part of a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It is synthesized from phenyl acetic acid derivatives and thiosemicarbazide

Biochemical Pathways

Similar compounds have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, and anticancer effects . These activities suggest that the compound could interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have shown significant activity against salmonella typhi , suggesting potential antimicrobial effects.

Properties

IUPAC Name

N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-4-3-5-10(6-9)16(17)18/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEYJPONPFPSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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